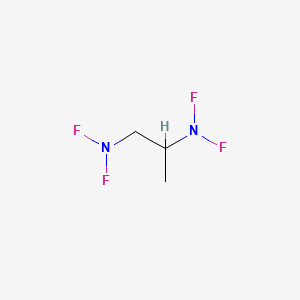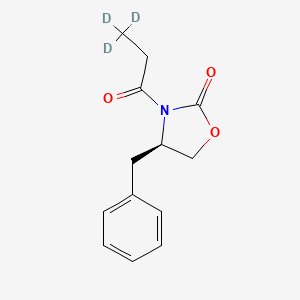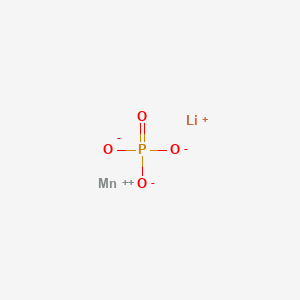![molecular formula C14H15NO3 B15293739 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one CAS No. 16641-72-8](/img/structure/B15293739.png)
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Phenoxycarbonyl)-8-azabicyclo[321]octane-3-one is a bicyclic compound that features a unique structural motif
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one typically involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency and complete diastereoselectivity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal-derived enynes . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include enantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octanes and other related bicyclic compounds .
Aplicaciones Científicas De Investigación
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: A similar compound with a different functional group, used in various chemical applications.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with similar structural motifs, known for its biological activities.
Uniqueness
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions with high selectivity and efficiency .
Propiedades
Número CAS |
16641-72-8 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
phenyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-12-8-10-6-7-11(9-12)15(10)14(17)18-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
Clave InChI |
GQLAOHBSJQCLON-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=O)CC1N2C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




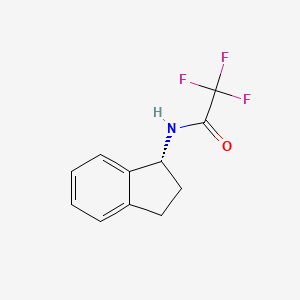
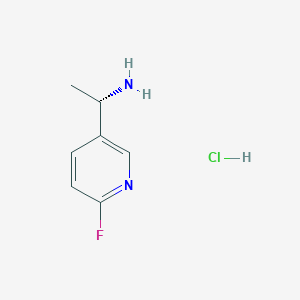
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
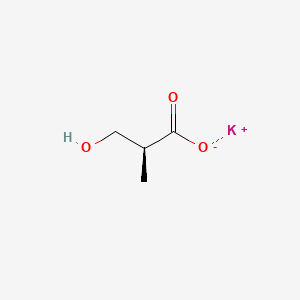
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
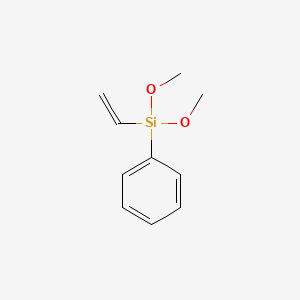
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

